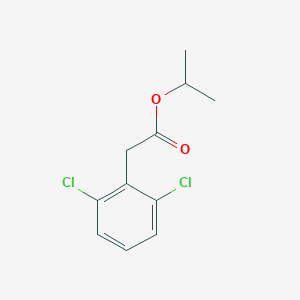

Propan-2-yl 2-(2,6-dichlorophenyl)acetate

Description

Nomenclature and Chemical Structure Elucidation

The systematic IUPAC name for this compound is propan-2-yl 2-(2,6-dichlorophenyl)acetate. This name precisely describes its molecular structure: an acetate (B1210297) group where the acetyl moiety is substituted with a 2,6-dichlorophenyl group, and the ester is formed with propan-2-ol (isopropanol).

The chemical structure consists of a central acetate core. A phenyl group, substituted with chlorine atoms at the 2 and 6 positions, is attached to the alpha-carbon of the acetate group. The carboxyl group of this substituted acetic acid is esterified with an isopropyl group.

Key Structural Features:

Aromatic Ring: A benzene (B151609) ring with two chlorine substituents.

Ester Functional Group: A carboxyl group linking the acyl and isopropyl moieties.

Isopropyl Group: A branched three-carbon alkyl group.

| Identifier | Value |

|---|---|

| CAS Number | 1470584-30-5 |

| Molecular Formula | C11H12Cl2O2 aaronchem.com |

| Molecular Weight | 247.12 g/mol aaronchem.com |

Contextualization within Organic Synthesis and Related Chemical Fields

In the realm of organic synthesis, this compound is primarily understood through the lens of esterification reactions. The most common method for its preparation would be the Fischer esterification of 2-(2,6-dichlorophenyl)acetic acid with isopropanol (B130326) in the presence of a strong acid catalyst, such as sulfuric acid. organic-chemistry.orgpatsnap.combyjus.commasterorganicchemistry.comlibretexts.org This reaction is a classic example of nucleophilic acyl substitution. byjus.com

The mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity. patsnap.commasterorganicchemistry.comlibretexts.org The alcohol (isopropanol) then acts as a nucleophile, attacking the carbonyl carbon. byjus.comlibretexts.org Following a series of proton transfers and the elimination of a water molecule, the ester is formed. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. byjus.commasterorganicchemistry.comlibretexts.org

Significance as a Research Chemical and Synthetic Intermediate

The significance of this compound as a research chemical largely stems from its role as a potential synthetic intermediate. pharmaffiliates.com Its parent molecule, 2,6-dichlorophenylacetic acid, and its methyl ester, methyl 2-(2,6-dichlorophenyl)acetate, are known precursors in the synthesis of the pharmaceutical agent Guanfacine. lookchem.comyacooscience.comyacooscience.com Guanfacine is a selective alpha-2A adrenergic receptor agonist used in the treatment of hypertension and attention deficit hyperactivity disorder (ADHD). yacooscience.comyacooscience.com

Given that the methyl ester of 2,6-dichlorophenylacetic acid is a key intermediate in some synthetic routes to Guanfacine, it is plausible that the isopropyl ester, this compound, could be explored in similar synthetic strategies. lookchem.comyacooscience.com Esters are frequently employed in organic synthesis to protect carboxylic acid functionalities or to modify the reactivity and solubility of molecules. The choice of the ester group (e.g., methyl vs. isopropyl) can influence reaction kinetics and yields in subsequent synthetic steps. Therefore, this compound is a compound of interest for researchers investigating novel or optimized synthetic pathways for pharmacologically active molecules.

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-(2,6-dichlorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O2/c1-7(2)15-11(14)6-8-9(12)4-3-5-10(8)13/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDVQLKUCUZLGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Esterification Approaches for Propan-2-yl 2-(2,6-dichlorophenyl)acetate Synthesis

The formation of an ester from a carboxylic acid and an alcohol is a fundamental transformation in organic chemistry. For this compound, this can be accomplished through direct esterification or by employing alternative synthetic strategies that build the molecule from different starting materials.

The most common method for synthesizing this compound is through the Fischer esterification of 2,6-dichlorophenylacetic acid with propan-2-ol (isopropanol). masterorganicchemistry.com This acid-catalyzed reaction is an equilibrium process where the carboxylic acid and alcohol react to form the ester and water. masterorganicchemistry.com To drive the equilibrium towards the product side and maximize the yield of the ester, the reaction is typically carried out in the presence of an excess of the alcohol, which can also serve as the solvent. masterorganicchemistry.com

Commonly used acid catalysts for this type of reaction include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the protonated ester, which is then deprotonated to yield the final product. masterorganicchemistry.com

A study on the synthesis of a similar compound, isopropyl chloroacetate, by esterification of chloroacetic acid and isopropanol (B130326), provides a relevant model for this process. scielo.br In this analogous reaction, high conversion rates were achieved by optimizing reaction conditions such as the molar ratio of reactants, catalyst concentration, and the use of a water-carrying agent to remove the water byproduct. scielo.br

Alternative synthetic strategies for obtaining this compound often involve the synthesis of the precursor, 2,6-dichlorophenylacetic acid, from different starting materials. One patented method describes the synthesis of 2,6-dichlorophenylacetic acid from 2,6-dichlorotoluene. This process involves the catalysis by a complex of a transition metal and a ligand in the presence of an alcohol, an oxidant, and a catalyst to yield the desired acid, which can then be esterified. google.com

Another approach starts from cyclohexanone. This method involves a multi-step process that includes chlorination, condensation with a malonic acid diester, dehydrochlorination, hydrolysis, rearrangement under alkaline conditions, acidification, and decarboxylation to produce 2,6-dichlorophenylacetic acid. google.com

Furthermore, esters of dichlorophenylacetic acids can be prepared from the corresponding nitriles. For instance, 2,2-dichlorophenylacetonitrile can be treated with water and a monovalent alcohol in the presence of a hydrohalic acid to yield the corresponding ester. google.com While this example pertains to the 2,2-dichloro isomer, the general principle could potentially be adapted for the 2,6-dichloro isomer.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Drawing parallels from the synthesis of isopropyl chloroacetate, several factors can be fine-tuned. scielo.br

The choice and amount of catalyst play a significant role. While strong protic acids like p-toluene sulfonic acid are effective, their separation can be challenging. scielo.br Water-tolerant Lewis acids, such as lanthanum dodecyl sulfate, have been shown to be excellent catalysts for esterification, offering high conversion rates and the potential for recycling. scielo.br

The molar ratio of the alcohol to the carboxylic acid is another key parameter. Using an excess of isopropanol can shift the reaction equilibrium to favor the formation of the ester. scielo.br The reaction time and temperature also need to be optimized to ensure the reaction goes to completion without the formation of significant byproducts. The use of a water-carrying agent, such as cyclohexane, in conjunction with refluxing can effectively remove water as it is formed, further driving the reaction forward. scielo.br

Below is a table summarizing key parameters and their effects on esterification yield, based on analogous reactions.

| Parameter | Condition | Effect on Yield |

| Catalyst | 1.0% Lanthanum dodecyl sulfate | High conversion (98.3%) |

| Reactant Ratio | 1.2/1 (Isopropanol/Chloroacetic acid) | Favorable for ester formation |

| Reaction Time | 2.5 hours | Sufficient for high conversion |

| Water Removal | 5 mL Cyclohexane as azeotropic agent | Drives equilibrium towards products |

| Temperature | Reflux | Provides necessary activation energy |

Table based on data for the synthesis of isopropyl chloroacetate. scielo.br

Scalability Considerations in Chemical Synthesis

Scaling up the synthesis of this compound from a laboratory to an industrial scale introduces several challenges. The choice of synthetic route is a primary consideration, with factors such as the cost and availability of starting materials, reaction safety, and environmental impact being paramount. google.com For instance, routes that require high-pressure reactions with gases like carbon monoxide may be less desirable due to the need for specialized equipment and the associated safety risks. google.com

The management of reaction exotherms becomes more critical on a larger scale. Efficient heat transfer is necessary to maintain optimal reaction temperatures and prevent runaway reactions. The choice of solvent is also important, not only for its role in the reaction but also for its ease of recovery and recycling.

Purification of the final product at a large scale often requires different techniques than those used in the lab. Distillation is a common method for purifying esters, and the efficiency of the distillation column will impact the final purity and yield. The handling and disposal of waste streams, including spent catalysts and byproducts, must also be considered to ensure an environmentally responsible process.

Role as a Key Intermediate and Building Block in Multi-Step Organic Synthesis

The 2-(2,6-dichlorophenyl)acetyl moiety is a valuable building block in the synthesis of more complex and pharmacologically active molecules. For example, 2-(2,6-dichlorophenyl)acetic acid is a key intermediate in the synthesis of LY3154207, a potent and selective positive allosteric modulator of the human dopamine (B1211576) D1 receptor. acs.orgnih.gov In this multi-step synthesis, the 2-(2,6-dichlorophenyl)acetic acid is coupled with a complex amine to form an amide bond, demonstrating its utility as a scaffold for introducing the 2,6-dichlorophenyl group into a larger molecule. acs.orgresearchgate.net

The presence of the two chlorine atoms on the phenyl ring can influence the electronic properties and conformation of the final molecule, which can be crucial for its biological activity. The ester form, this compound, can serve as a protected form of the carboxylic acid or be used in transesterification reactions. Its role as an intermediate allows for the construction of intricate molecular architectures required for targeted therapeutic effects. acs.orgnih.gov

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of Propan-2-yl 2-(2,6-dichlorophenyl)acetate by providing information about the chemical environment, connectivity, and spatial relationships of its constituent atoms.

In a ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The isopropyl group would give rise to two signals: a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, due to spin-spin coupling with each other. The methylene (B1212753) (CH₂) protons of the acetate (B1210297) group would appear as a singlet, as they lack adjacent protons to couple with. The aromatic protons of the 2,6-dichlorophenyl ring are expected to produce a complex multiplet pattern. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the ester functional group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Isopropyl CH₃ | ~1.2 | Doublet | 6H |

| Methylene CH₂ | ~3.8 | Singlet | 2H |

| Isopropyl CH | ~5.0 | Septet | 1H |

Note: These are predicted values. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would generate a distinct signal. The spectrum would be expected to show signals for the two different carbons of the isopropyl group, the methylene carbon, the carbonyl carbon of the ester, and the unique carbons of the dichlorophenyl ring. The chemical shift of the carbonyl carbon would be the most downfield, a characteristic feature of ester carbonyls.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isopropyl CH₃ | ~22 |

| Methylene CH₂ | ~40 |

| Isopropyl CH | ~69 |

| Aromatic CH | ~128-130 |

| Aromatic C-Cl | ~135 |

| Aromatic C-CH₂ | ~132 |

Note: These are predicted values based on typical chemical shifts for these functional groups.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the isopropyl CH proton and the isopropyl CH₃ protons, confirming their coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. For instance, it would link the doublet at ~1.2 ppm to the carbon signal at ~22 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is crucial for establishing long-range connectivity (over two to three bonds). Key expected correlations would include the isopropyl CH proton to the carbonyl carbon and the methylene protons to the carbonyl carbon and the aromatic ring, thereby confirming the ester linkage and the attachment of the acetate group to the phenyl ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (247.1178). aaronchem.com The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.

Common fragmentation pathways for esters would likely be observed. The loss of the isopropyl group ([M-43]⁺) or the isopropoxy group ([M-59]⁺) are plausible fragmentation steps. Another significant fragmentation would be the cleavage of the bond between the methylene group and the phenyl ring, leading to characteristic ions. The base peak in the spectrum of a related compound, propyl acetate, is often at m/z 43, corresponding to the acylium ion [CH₃CO]⁺, though a different primary fragmentation is expected here due to the substituted phenyl group.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion |

|---|---|

| 247/249/251 | [C₁₁H₁₂Cl₂O₂]⁺ (Molecular Ion) |

| 204/206/208 | [M - C₃H₇]⁺ |

| 188/190/192 | [M - OC₃H₇]⁺ |

| 175/177 | [Cl₂C₆H₃CH₂]⁺ |

Note: The presence and relative abundance of fragments depend on the ionization technique used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically appearing in the region of 1735-1750 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for both sp³-hybridized (from the isopropyl and methylene groups) and sp²-hybridized (from the aromatic ring) carbons, and C-O stretching vibrations for the ester linkage. The C-Cl stretches from the dichlorophenyl group would be expected in the fingerprint region.

Table 4: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ester) | 1735 - 1750 | Strong |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |

| C-H Stretch (sp²) | 3000 - 3100 | Medium-Weak |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

Note: These are general ranges and the exact position of the peaks can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. To date, no publicly available crystal structure for this compound has been reported. Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure, including the conformation of the ester group and the orientation of the dichlorophenyl ring. This technique would also offer insights into intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, that govern the crystal packing.

An extensive search for experimental or theoretical vibrational and Raman spectroscopy data specifically for the compound this compound has been conducted. Unfortunately, publicly available, detailed research findings, including specific spectral data (e.g., Raman shifts and intensities) required for a thorough analysis and the creation of data tables, could not be located for this exact molecule.

Scientific literature and spectroscopic databases often focus on compounds with broader applications or specific research interest, and it appears that this compound has not been the subject of detailed vibrational spectroscopy studies that are publicly accessible. While theoretical calculations could be performed to predict the Raman spectrum, such data would not constitute "research findings" in the absence of experimental validation.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Propan-2-yl 2-(2,6-dichlorophenyl)acetate, DFT calculations, particularly using the B3LYP functional with a 6-31G(d,p) basis set, can elucidate its optimized geometry and electronic properties. researchgate.netresearchgate.netinpressco.com

The geometry optimization reveals key structural parameters. The dichlorophenyl ring is expected to be nearly planar, with the chlorine atoms causing some steric hindrance that influences the orientation of the acetate (B1210297) side chain. The ester group itself is known to be planar. modgraph.co.uk The calculated bond lengths and angles provide a precise three-dimensional structure of the molecule.

Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-31G)*

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | ~1.21 | |

| C-O (ester) | ~1.35 | |

| O-C (isopropyl) | ~1.46 | |

| C-Cl | ~1.74 | |

| C-C (aromatic) | ~1.39 - 1.41 | |

| Bond Angles (°) | ||

| O=C-O | ~124 | |

| C-O-C (ester) | ~117 | |

| C-C-Cl | ~120 | |

| Dihedral Angles (°) |

Note: These values are estimations based on DFT calculations of similar molecules and may vary with the specific computational method and basis set used.

Furthermore, DFT calculations provide insights into the molecule's reactivity through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. For this molecule, the HOMO is expected to be localized on the electron-rich dichlorophenyl ring, while the LUMO is likely centered on the carbonyl group of the ester.

Conformational Analysis and Energy Minimization Studies

This compound is a flexible molecule due to the presence of several rotatable single bonds. Conformational analysis is essential to identify the most stable, low-energy arrangements of the atoms in space. Energy minimization studies, often performed using molecular mechanics or DFT, help in locating these stable conformers. semanticscholar.orgorgchemboulder.com

Energy minimization calculations would likely reveal a global minimum energy conformation where the molecule adopts a folded or extended structure, stabilized by weak intramolecular interactions. The relative energies of different conformers can be calculated to understand their population distribution at a given temperature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP map would show:

Negative potential (red/yellow regions): These areas are rich in electrons and are susceptible to electrophilic attack. The most negative potential is expected to be located around the carbonyl oxygen atom of the ester group due to the presence of lone pairs of electrons.

Positive potential (blue regions): These regions are electron-deficient and are prone to nucleophilic attack. Positive potential would be observed around the hydrogen atoms and, to a lesser extent, the carbonyl carbon atom.

Neutral potential (green regions): These areas have a relatively neutral charge, often found on the carbon backbone and the aromatic ring.

The MEP map provides a clear visual representation of the molecule's reactive sites, indicating that the carbonyl oxygen is the primary site for interactions with electrophiles, while the carbonyl carbon is a potential site for nucleophilic attack.

Quantitative Structure-Property Relationship (QSPR) Modeling of Related Esters

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. researchgate.netdcu.ie While specific QSPR models for this compound may not be available, models developed for other esters can be used to predict its properties. nih.gov

QSPR models are built using a set of known molecules (a training set) and their experimentally determined properties. Molecular descriptors, which are numerical representations of the molecular structure, are calculated for each molecule. These descriptors can be constitutional, topological, geometrical, or quantum-chemical. Multiple linear regression or other machine learning algorithms are then used to build a mathematical model that relates the descriptors to the property of interest.

For this compound, QSPR models could be used to predict properties such as:

Boiling point

Vapor pressure

Water solubility

Octanol-water partition coefficient (logP)

These predicted properties are valuable in understanding the environmental fate and behavior of the compound.

Theoretical Spectroscopic Parameter Prediction

Computational methods can be used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. bmrb.io

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. orgchemboulder.compressbooks.publibretexts.org For this compound, the most characteristic predicted IR absorption bands would be:

Table 2: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H stretching (aromatic) | ~3050-3100 |

| C-H stretching (aliphatic) | ~2850-3000 |

| C=O stretching (ester) | ~1735-1750 |

| C-O stretching (ester) | ~1000-1300 |

Note: Calculated frequencies are often scaled to better match experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. modgraph.co.ukresearchgate.netorgchemboulder.comresearchgate.netnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic-H | 7.2 - 7.5 | C=O | ~170 |

| CH (isopropyl) | ~4.9 - 5.1 | Aromatic-C | 128 - 135 |

| CH₂ (methylene) | ~3.8 - 4.0 | C-Cl | ~135 |

| CH₃ (isopropyl) | ~1.2 - 1.4 | CH (isopropyl) | ~68 |

| CH₂ (methylene) | ~40 |

Note: Predicted chemical shifts are relative to a standard (e.g., TMS) and can be influenced by solvent effects.

These theoretical predictions can be invaluable in confirming the structure of the synthesized compound by comparing the calculated spectra with the experimental ones.

Lattice Energy Calculations for Crystalline Forms

Lattice energy is the energy released when gaseous ions or molecules come together to form a crystal lattice. It is a measure of the stability of the crystalline solid. For molecular crystals like this compound, the lattice energy is determined by the sum of all intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds. nih.govsoton.ac.uk

Computational methods can be used to predict the crystal structure and calculate the lattice energy. researchgate.netresearchgate.net This typically involves a crystal structure prediction (CSP) search to find the most stable packing arrangements of the molecules in the crystal lattice. The energy of these arrangements is then calculated using force fields or periodic DFT calculations. mpg.de

Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental in the analytical chemistry of pharmaceutical compounds and research chemicals for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like "Propan-2-yl 2-(2,6-dichlorophenyl)acetate". A reversed-phase HPLC (RP-HPLC) method is particularly suitable for this purpose. While a specific validated method for this exact compound is not widely published, a suitable method can be developed based on methodologies for structurally similar compounds.

A potential RP-HPLC method could employ a C18 column, which is effective for separating non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer, with the pH adjusted to ensure the compound's stability and optimal retention. Isocratic elution, where the mobile phase composition remains constant, would provide consistent and reproducible results. Detection is typically achieved using a UV/VIS detector at a wavelength where the compound exhibits maximum absorbance, which for aromatic compounds is often in the range of 220-280 nm.

Below is an interactive data table outlining a hypothetical HPLC method for "this compound":

| Parameter | Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV/VIS at 225 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Expected Retention Time | ~7-9 min |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds. Given that esters can often be analyzed by GC, this technique is applicable to "this compound".

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for definitive identification. For structurally similar compounds like methyl 2-(2,6-dichlorophenyl)acetate, GC-MS has been shown to be an effective analytical tool. nih.gov

A hypothetical GC-MS method is detailed in the interactive table below:

| Parameter | Condition |

| Column | Capillary column (e.g., polysiloxane-based) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 45-450 Da |

Development and Validation of Analytical Methods

The development and validation of analytical methods are critical to ensure that they are suitable for their intended purpose. Method validation is performed according to guidelines from the International Council for Harmonisation (ICH). pensoft.net

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following interactive table provides an example of acceptance criteria for the validation of an HPLC method for "this compound":

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

Application in Quality Control (QC) for Research Samples

In a research setting, analytical methods are integral to the quality control (QC) of synthesized or purchased chemical compounds. For "this compound", these methods are used to:

Confirm Identity: Techniques like GC-MS can confirm the chemical structure of the compound.

Determine Purity: HPLC is used to determine the purity of a sample by separating the main compound from any impurities. The peak area of the main compound relative to the total peak area of all components gives a measure of its purity.

Quantify the Compound: A validated HPLC method can be used to accurately determine the concentration of the compound in a solution.

Assess Stability: Stability-indicating methods, often based on HPLC, can be used to monitor the degradation of the compound over time under various storage conditions.

The routine application of these QC measures ensures the integrity and reliability of research data generated using "this compound".

Future Research Directions and Methodological Advancements

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of esters, often accomplished through Fischer-Speier esterification, typically relies on strong mineral acids like sulfuric acid as catalysts. organic-chemistry.orglibretexts.org While effective, this method presents sustainability challenges, including the use of corrosive reagents and the generation of acidic waste. google.com Future research is directed towards creating more environmentally benign and efficient pathways to synthesize propan-2-yl 2-(2,6-dichlorophenyl)acetate from 2,6-dichlorophenylacetic acid and propan-2-ol.

Key areas of development in sustainable synthesis include:

Solvent-Free Reactions: Performing reactions without a solvent, or "neat," minimizes waste and reduces the environmental impact associated with solvent production and disposal. Microwave-assisted organic synthesis is a promising technique that can accelerate reactions under solvent-free conditions, often leading to higher yields and shorter reaction times. mdpi.com

Green Solvents: When a solvent is necessary, the focus is shifting to greener alternatives to hazardous options like dichloromethane or N,N-dimethylformamide (DMF). rsc.org Solvents such as dimethyl carbonate (DMC) or ionic liquids are being explored for their lower toxicity and environmental persistence. google.comrsc.org

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all reactant atoms into the final product, a core principle of green chemistry. labmanager.com Methods like the Steglich esterification, which uses coupling agents under mild conditions, can be optimized to improve atom economy, although the sustainability of the coupling agents themselves must be considered. rsc.org

Continuous Flow Processing: Shifting from batch production to continuous flow reactors offers significant advantages in safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters, leading to better yield and purity while minimizing waste and energy consumption. jddhs.com

Exploration of Novel Catalytic Systems for Ester Synthesis

The catalyst is central to the efficiency and selectivity of the esterification reaction. Research into novel catalytic systems is a major frontier, moving beyond traditional homogeneous Brønsted acids. mdpi.com The goal is to find catalysts that are highly active, selective, reusable, and environmentally friendly.

Future catalytic research for this synthesis will likely focus on:

Heterogeneous Solid Acid Catalysts: These catalysts are in a different phase from the reactants, which greatly simplifies their removal from the reaction mixture through simple filtration. mdpi.comyoutube.com This allows for catalyst recycling, reducing waste and cost. researchgate.net Promising candidates include ion-exchange resins (e.g., Amberlyst-15), sulfated zirconia, zeolites, and various metal oxides. mdpi.comresearchgate.net These catalysts are non-corrosive and eliminate the need for aqueous workups to neutralize the acid. mdpi.com

Lewis Acid Catalysts: Lewis acids, such as metal triflates or chlorides (e.g., ZnCl₂, AlCl₃), offer an alternative mechanism for activating the carboxylic acid. mdpi.compreprints.org They can be effective in low concentrations and are sometimes less corrosive than strong Brønsted acids. researchgate.net The development of solid Lewis acid catalysts combines the benefits of heterogeneous catalysis with this alternative activation mode. mdpi.com

Biocatalysis: Enzymes, particularly lipases, represent the pinnacle of green catalysis. They operate under very mild conditions (neutral pH, room temperature), exhibit extremely high selectivity, and are biodegradable. The use of immobilized lipases in a non-aqueous medium could provide a highly sustainable route to this compound, minimizing byproduct formation and energy consumption.

Advanced Nanocatalysts: The use of catalysts based on metal oxide nanoclusters, such as bimetallic systems, is an emerging area. labmanager.com These catalysts can exhibit unique activity and selectivity due to their high surface area and quantum effects, potentially enabling esterification under very mild conditions using molecular oxygen as the only oxidant in certain reaction schemes. labmanager.combritishwaterfilter.com

| Catalyst Type | Examples | Key Advantages | Research Focus |

|---|---|---|---|

| Homogeneous Brønsted Acid | H₂SO₄, p-TsOH | Low cost, high activity | Improving workup procedures, reducing waste |

| Heterogeneous Solid Acid | Amberlyst-15, Sulfated Zirconia, Zeolites | Easily separable and recyclable, non-corrosive, reduced waste mdpi.comresearchgate.net | Improving thermal stability and activity for sterically hindered substrates |

| Lewis Acid | Bi(OTf)₃, ZnCl₂, AlCl₃ | High activity, alternative reaction mechanism mdpi.compreprints.org | Development of recyclable and water-tolerant Lewis acids |

| Biocatalyst (Enzymes) | Immobilized Lipases | High selectivity, mild reaction conditions, biodegradable | Improving enzyme stability in organic solvents and long-term reusability |

| Nanocatalyst | Bimetallic Oxide Clusters | Very high activity, potential for novel reaction pathways labmanager.com | Controlling particle size and composition for optimal performance |

Advanced Analytical Techniques for Complex Mixture Analysis

Ensuring the purity and quality of this compound requires robust analytical methods capable of separating and identifying the target compound, starting materials, byproducts, and any potential impurities. Modern analytical chemistry relies heavily on hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy. nih.goviipseries.org

Future advancements in the analysis of this compound will involve:

Gas Chromatography-Mass Spectrometry (GC-MS): As a moderately volatile ester, the compound is well-suited for GC-MS analysis. rsisinternational.org Future research will focus on developing optimized methods using high-resolution capillary columns for superior separation of closely related isomers or impurities. The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity for trace-level quantification. actascientific.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS), is indispensable for analyzing reaction mixtures. rsisinternational.orgmdpi.com This technique can simultaneously analyze starting materials, the ester product, and non-volatile byproducts without derivatization. HRMS provides highly accurate mass measurements, enabling confident identification of unknown impurities.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For extremely complex reaction mixtures, GCxGC offers a significant leap in separation power compared to conventional GC. researchgate.net By employing two different columns, it can resolve co-eluting peaks, providing a much more detailed chemical fingerprint of the sample, which is invaluable for mechanistic studies and impurity profiling.

| Technique | Primary Application | Advantages for this Compound |

|---|---|---|

| GC-MS | Quantification of volatile and semi-volatile compounds | High resolution for purity assays; ideal for the target ester rsisinternational.org |

| UHPLC-HRMS | Analysis of a wide range of compounds, including non-volatile impurities | Simultaneous analysis of reactants and products; accurate mass for impurity identification mdpi.com |

| GCxGC-TOFMS | Detailed profiling of highly complex mixtures | Unmatched separation power for resolving minor byproducts researchgate.net |

| LC-NMR | Direct structural elucidation of separated compounds | Unambiguous structure confirmation of novel impurities without isolation |

Expansion of Computational Modeling for Predictive Chemical Behavior

Computational chemistry has become a powerful partner to experimental work, providing deep insights into reaction mechanisms and predicting molecular properties. For this compound, computational modeling can accelerate the development of better synthetic and analytical methods.

Key areas for future computational research include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to model the entire esterification reaction pathway. pku.edu.cn Researchers can compute the energy barriers (activation energies) for different catalytic systems, providing a theoretical basis for selecting the most efficient catalyst. nih.gov DFT can also be used to understand the role of solvents and predict the geometries of transition states, offering a molecular-level picture of the reaction. rsc.orgresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models are statistical tools that correlate molecular structures with their physical, chemical, or biological properties. wikipedia.org By developing QSPR models, researchers could predict key properties of this compound and related compounds, such as boiling point, solubility, and chromatographic retention times. This predictive capability can guide process design, purification strategies, and the development of analytical methods. mdpi.com

Investigation of Specific Research Applications as a Chemical Reagent or Intermediate

The primary value of a compound like this compound lies in its utility as a building block for more complex, high-value molecules. Its parent acid and the corresponding methyl ester are known intermediates in the synthesis of Guanfacine, a medication used to treat hypertension and ADHD. lookchem.comyacooscience.comyacooscience.com

A significant avenue for future research is the direct application of this compound as an intermediate. The key reaction would involve its condensation with guanidine to form N-(aminoiminomethyl)-2,6-dichloro-benzeneacetamide (the active ingredient in Guanfacine). lookchem.comgoogle.com Research in this area would focus on optimizing this condensation step, comparing the yield and purity when using the isopropyl ester versus the more commonly cited methyl ester. yacooscience.comgoogle.com The bulkier isopropyl group might influence reactivity, solubility, or the byproduct profile, potentially offering advantages in certain process conditions. Beyond this known application, the compound could also be explored as an intermediate for the synthesis of novel agrochemicals or other pharmaceutical candidates where the 2,6-dichlorophenylacetyl moiety is a key structural feature.

Q & A

Q. What are the optimal conditions for synthesizing Propan-2-yl 2-(2,6-dichlorophenyl)acetate to maximize yield and purity?

The esterification of 2-(2,6-dichlorophenyl)acetic acid with propan-2-ol under acid catalysis (e.g., concentrated sulfuric acid) via reflux is a standard method. Key steps include:

- Refluxing the acid with excess alcohol and catalyst (e.g., 24 hours).

- Neutralizing residual acid with saturated NaHCO₃ post-reaction.

- Purification via solvent evaporation, followed by drying over anhydrous MgSO₄. Yield optimization requires stoichiometric control of reactants and catalyst concentration. 1H NMR (e.g., δ 1.26 ppm for isopropyl CH₃) and TLC can confirm purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

- 1H NMR : Look for ester-specific signals, such as the isopropyl methine proton (δ 4.19–5.00 ppm) and methyl groups (δ 1.26 ppm). Aromatic protons (δ 7.16–7.32 ppm) confirm the dichlorophenyl moiety .

- IR Spectroscopy : Strong C=O ester stretch (~1740 cm⁻¹) and C-O ester vibrations (~1250–1100 cm⁻¹).

- Mass Spectrometry : Molecular ion peak ([M+H]+) and fragmentation patterns to validate the structure.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular structure of this compound, particularly regarding stereoelectronic effects?

- Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters include:

- High-resolution data collection (θ > 25°, R-factor < 0.05).

- Analysis of anisotropic displacement parameters for detecting disorder.

Q. What methodologies are recommended for resolving contradictory thermal decomposition data in metal coordination complexes involving this compound derivatives?

- TGA-DSC Coupling : Differentiate between coordinated/crystallization water loss (e.g., endothermic peaks <150°C) and ligand decomposition (>250°C).

- Mass Spectrometry (EGA-MS) : Identify gaseous byproducts (e.g., CO₂ from carboxylate decomposition).

- Cross-reference with IR Loss of carboxylate O-coordination (Δνasym(COO⁻) > 50 cm⁻¹) indicates structural changes .

Q. How can researchers design experiments to investigate the ligand behavior of this compound in transition metal complexes?

- Spectrophotometric Titration : Monitor UV-Vis absorbance shifts (e.g., d-d transitions in Ru³+ or Rh³+ complexes) upon ligand addition .

- IR Spectroscopy : Track carboxylate coordination via νasym(COO⁻) shifts (e.g., Δν = νasym – νsym > 200 cm⁻¹ for monodentate binding) .

- Magnetic Susceptibility : Assess metal-ligand bonding in paramagnetic complexes (e.g., µeff for Ru³+ ~1.7 BM).

Q. What computational approaches are suitable for predicting the reactivity and electronic properties of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths/angles.

- HOMO-LUMO Analysis : Evaluate electrophilic/nucleophilic sites (e.g., HOMO localization on the dichlorophenyl ring).

- Molecular Dynamics (MD) : Simulate solvent interactions to guide crystallization trials. Validate with experimental XRD data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR data for this compound across different solvents?

- Solvent Polarity Effects : Compare δ values in CDCl₃ vs. DMSO-d6 (e.g., aromatic proton upfield shifts in DMSO due to hydrogen bonding).

- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., hindered rotation of the isopropyl group) causing signal splitting.

- COSY/HSQC : Assign overlapping peaks and confirm coupling networks .

Q. What strategies can reconcile conflicting results in the anti-inflammatory activity of this compound derivatives compared to parent diclofenac salts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.